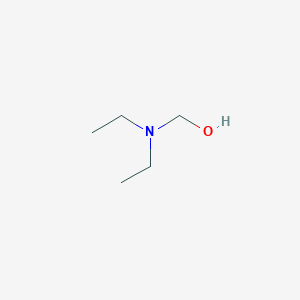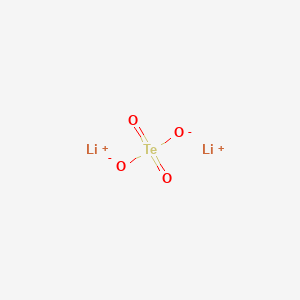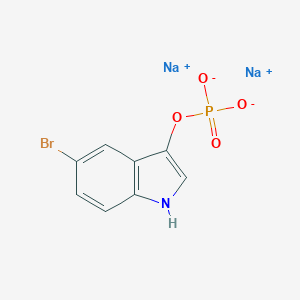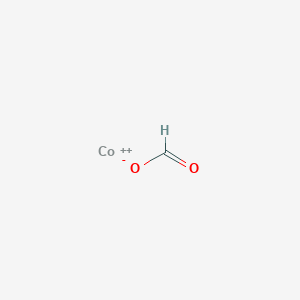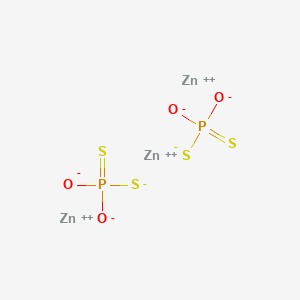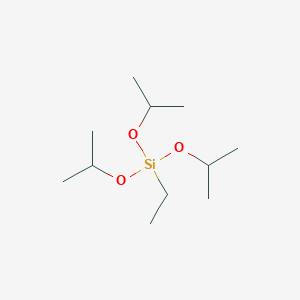
Ethyltris(1-methylethoxy)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyltris(1-methylethoxy)silane is a chemical compound that belongs to the silane family. It is commonly used in the field of material science as a precursor to create thin films of silicon dioxide. Ethyltris(1-methylethoxy)silane is a colorless liquid with a boiling point of 150°C. It is a highly reactive compound and should be handled with care.
Mecanismo De Acción
The mechanism of action of ethyltris(1-methylethoxy)silane is not well understood. However, it is believed that the compound reacts with the surface of the substrate to form a silicon oxide film. The film is created by a process called hydrolysis, which involves the reaction of the silane with water.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of ethyltris(1-methylethoxy)silane. However, it is known that the compound is highly reactive and should be handled with care. Exposure to the compound can cause irritation to the skin, eyes, and respiratory system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using ethyltris(1-methylethoxy)silane in lab experiments are its high reactivity and low boiling point. These properties make it an ideal precursor for the synthesis of silicon dioxide films. However, the compound is highly reactive and should be handled with care. It can also be difficult to purify due to its low boiling point.
Direcciones Futuras
There are several future directions for research on ethyltris(1-methylethoxy)silane. One area of research is the development of new synthesis methods that are more efficient and produce higher yields. Another area of research is the characterization of the silicon dioxide films created using ethyltris(1-methylethoxy)silane. This research will help to optimize the properties of the films for specific applications. Finally, there is a need for more research on the toxicity of ethyltris(1-methylethoxy)silane and its effects on human health and the environment.
Métodos De Síntesis
Ethyltris(1-methylethoxy)silane can be synthesized by reacting triethylsilanol with trimethylsilyl chloride in the presence of a base such as sodium hydroxide. The reaction takes place at room temperature and produces a colorless liquid that can be purified by distillation.
Aplicaciones Científicas De Investigación
Ethyltris(1-methylethoxy)silane has been extensively used in the field of material science to create thin films of silicon dioxide. These films are used in the production of microelectronics, optical coatings, and sensors. Ethyltris(1-methylethoxy)silane is also used as a coupling agent in the synthesis of hybrid organic-inorganic materials.
Propiedades
Número CAS |
18044-47-8 |
|---|---|
Nombre del producto |
Ethyltris(1-methylethoxy)silane |
Fórmula molecular |
C11H26O3Si |
Peso molecular |
234.41 g/mol |
Nombre IUPAC |
ethyl-tri(propan-2-yloxy)silane |
InChI |
InChI=1S/C11H26O3Si/c1-8-15(12-9(2)3,13-10(4)5)14-11(6)7/h9-11H,8H2,1-7H3 |
Clave InChI |
MYEJNNDSIXAGNK-UHFFFAOYSA-N |
SMILES |
CC[Si](OC(C)C)(OC(C)C)OC(C)C |
SMILES canónico |
CC[Si](OC(C)C)(OC(C)C)OC(C)C |
Otros números CAS |
18044-47-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



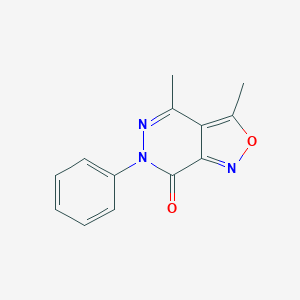
![7-chloro-1H-benzo[d]imidazole](/img/structure/B101172.png)


